Capmatinib is a Kinase Inhibitor. The mechanism of action of capmatinib is as a Mesenchymal Epithelial Transition Inhibitor, and Cytochrome P450 1A2 Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Multidrug and Toxin Extrusion Transporter 2 K Inhibitor.
Capmatinib is an orally available, small molecule inhibitor of the mesenchymal-epithelial transition (MET) factor tyrosine kinase receptor that is used is selected patients with non-small cell lung cancer (NSCLC). Serum aminotransferase elevations are common during therapy with capmatinib, but it has not been linked to instances of clinically apparent liver injury with jaundice.
Capmatinib is an orally bioavailable inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. Capmatinib selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.
See also: Capmatinib Hydrochloride (has salt form).
Capmatinib
CAS No.: 1029712-80-8
Cat. No.: VC0001515
Molecular Formula: C23H17FN6O
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1029712-80-8 |
---|---|
Molecular Formula | C23H17FN6O |
Molecular Weight | 412.4 g/mol |
IUPAC Name | 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide |
Standard InChI | InChI=1S/C23H17FN6O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20/h2-9,11-13H,10H2,1H3,(H,25,31) |
Standard InChI Key | LIOLIMKSCNQPLV-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F |
Canonical SMILES | CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F |
Appearance | Yellow solid powder |
Mechanism of Action and Pharmacological Properties
Molecular Targeting of MET Signaling
Capmatinib’s high selectivity for MET (half-maximal inhibitory concentration [IC50] = 0.13 nM) enables potent suppression of MET phosphorylation, disrupting aberrant signaling in tumors with MET amplification or exon 14 skipping mutations . Structural studies indicate that capmatinib binds to the active conformation of MET, stabilizing the kinase in an inactive state and preventing downstream pathway activation . Preclinical models demonstrate capmatinib’s efficacy in MET-dependent tumors, with tumor regression observed in xenograft models .
Clinical Development and Efficacy Data
GEOMETRY Mono-1 Trial Design
The multicenter, open-label GEOMETRY mono-1 trial (NCT02414139) enrolled 160 patients with advanced NSCLC harboring MET exon 14 skipping mutations . Key cohorts included:
-
Cohort 5b: Treatment-naive patients (n = 60)
-
Cohort 4: Previously treated patients (n = 100)
Participants received capmatinib 400 mg twice daily until disease progression or unacceptable toxicity. The primary endpoint was ORR assessed by blinded independent review .
Efficacy Outcomes
Cohort | Patients (n) | ORR (95% CI) | Median DOR (Months) |
---|---|---|---|
Treatment-Naive | 60 | 68% (55–80) | 16.6 (8.4–22.1) |
Pretreated | 100 | 44% (34–54) | 9.7 (5.6–13.0) |
Data derived from FDA approval analysis .
In treatment-naive patients, the ORR of 68% included 4% complete responses and 64% partial responses, with a median progression-free survival (PFS) of 12.4 months . Pretreated patients achieved a median PFS of 5.4 months, highlighting capmatinib’s activity post-platinum chemotherapy . Intracranial responses were observed in 54% of patients with brain metastases, underscoring central nervous system penetration .
Adverse Event | All Grades (%) | Grade 3–4 (%) |
---|---|---|
Peripheral Edema | 52 | 8 |
Nausea | 44 | 2 |
Fatigue | 28 | 3 |
Vomiting | 24 | 2 |
Dyspnea | 18 | 5 |
Source: FDA prescribing information .
Regulatory Milestones and Global Approval Status
FDA Approvals
-
May 2020: Accelerated approval based on ORR and duration of response (DOR) in GEOMETRY mono-1 .
-
August 2022: Full approval after verification of clinical benefit with extended follow-up .
Breakthrough Therapy Designation
The FDA granted Breakthrough Therapy status in 2019 for MET exon 14 skipping-mutated NSCLC post-platinum therapy, expediting development and review .
Future Directions and Ongoing Research
Combination Therapies
Ongoing trials are evaluating capmatinib with EGFR inhibitors (e.g., osimertinib) to overcome resistance in EGFR-mutant NSCLC with MET amplification . Early-phase data suggest synergistic activity, with ORRs of 27–43% in dual-resistant populations .
Biomarker Development
Liquid biopsy assays for MET exon 14 skipping mutations are under validation to enhance diagnostic accessibility. Plasma-based next-generation sequencing demonstrates 92% concordance with tissue testing, enabling non-invasive monitoring .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume